2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains a benzoxazole ring, a pyrrolidine ring, and a piperazine ring . The piperazine ring is substituted with a 3-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the HOMO-LUMO energy gap was calculated, indicating the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the electronic properties, nonlinear optical properties, and thermodynamic properties have been investigated .Applications De Recherche Scientifique
Antiarhythmic and Antihypertensive Effects
One significant application of derivatives related to 2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole includes their potential in treating cardiovascular conditions. Studies have shown that some derivatives exhibit strong antiarrhythmic and antihypertensive activities. These effects may be related to their alpha-adrenolytic properties, indicating a potential use in cardiovascular therapies (Malawska et al., 2002).
Anticonvulsant Activity
Another area of research is the anticonvulsant activity of these compounds. Specific derivatives have shown protection in animal models of epilepsy. These effects are potentially related to the influence on voltage-gated sodium and calcium channels, suggesting their use in developing new anticonvulsant drugs (Obniska et al., 2015).
Antimicrobial Properties
Derivatives of this compound have also been investigated for their antimicrobial activities. Some newly synthesized compounds in this class were found to possess good or moderate activities against various test microorganisms, highlighting their potential in antimicrobial therapies (Bektaş et al., 2007).
Dopamine Receptor Partial Agonists
These compounds have been explored as dopamine receptor partial agonists. By favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, they show potential as novel therapeutics, particularly in treating psychiatric disorders like schizophrenia (Möller et al., 2017).
Use in PET Imaging Studies
Certain derivatives, such as [18F]p-MPPF, have been used in positron emission tomography (PET) studies to investigate serotonergic neurotransmission. This application demonstrates the compound's relevance in neuroscientific research and potential in diagnosing or studying neurological disorders (Plenevaux et al., 2000).
Potential in Antipsychotic Agents
Heterocyclic analogues of this compound have been evaluated for their potential as antipsychotic agents. They have shown promising binding to dopamine and serotonin receptors, indicating their use in treating psychiatric conditions (Norman et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-18-7-4-6-17(16-18)25-12-14-26(15-13-25)22(28)20-9-5-11-27(20)23-24-19-8-2-3-10-21(19)30-23/h2-4,6-8,10,16,20H,5,9,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDGKUINMHJNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.